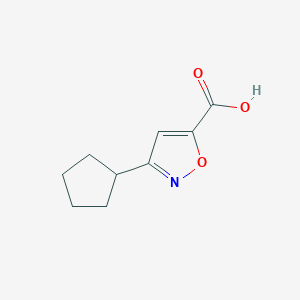![molecular formula C15H23N3O3 B1456235 Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate CAS No. 1220019-73-7](/img/structure/B1456235.png)
Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate
Overview
Description
Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate is a chemical compound . It belongs to the class of amino benzoates. The molecular formula is C15H23N3O3.
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 441.5±45.0 °C at 760 mmHg, and a flash point of 220.8±28.7 °C . It also has a molar refractivity of 72.0±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 214.6±3.0 cm3 .Scientific Research Applications
Antibacterial and Antimicrobial Activities
- Compounds structurally related to Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate have been synthesized and tested for their antibacterial activities. For instance, novel 2-chloro-[1,3] benzoxazine derivatives, synthesized using a related compound, exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria. The molecular docking of these compounds was tested inside the pocket of bacterial gyrase enzyme target sites, indicating their potential in drug development for bacterial infections (Shakir, Saoud, & Hussain, 2020).
- Another study focused on the synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, which showed high activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in treating bacterial infections (Desai & Chikhalia, 2005).
- Additional research into new pyridine derivatives demonstrated variable and modest antimicrobial activity against strains of bacteria and fungi, highlighting the diverse potential applications of these compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Molecular Structure and Synthesis Studies
- The synthesis and structural analysis of compounds related to Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate have been reported, with studies detailing their hydrogen-bonded supramolecular structures and potential applications in developing anti-malarial agents or drugs with specific biological activities (Portilla et al., 2007).
Drug Development and Pharmacological Applications
- Research has also been conducted on the pharmacological characterization of derivatives for the treatment of specific conditions, such as preterm labor. One study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride as a potent and selective β3-adrenoceptor agonist, demonstrating its potential for therapeutic use (Croci et al., 2007).
properties
IUPAC Name |
ethyl 3-amino-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-21-15(20)12-3-4-14(13(16)11-12)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,2,5-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVDFVQSWIIZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1456154.png)









![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456173.png)
![2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456174.png)